molecular formula C7H7BrN2O2 B13674091 4-Bromo-6-methoxypicolinamide

4-Bromo-6-methoxypicolinamide

Cat. No.: B13674091
M. Wt: 231.05 g/mol
InChI Key: OKOHERHNOCJCTM-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinamide, characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypicolinamide typically involves the bromination of 6-methoxypicolinamide. One common method is the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-methoxypicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxypicolinamide
  • 4-Bromo-2-methoxypyridine
  • 4-Bromo-6-chloropicolinamide

Uniqueness

4-Bromo-6-methoxypicolinamide is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

4-bromo-6-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-6-3-4(8)2-5(10-6)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

OKOHERHNOCJCTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)N)Br

Origin of Product

United States

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